N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenyl ring, a cyano group, a furan ring, and a thiomorpholine moiety, making it an interesting subject for chemical and pharmacological studies.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves multi-step organic reactionsThe final step involves the formation of the oxalamide linkage under controlled conditions, often using oxalyl chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the cyano group results in primary amines.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The cyano group and the furan ring are particularly important for its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide: A closely related compound with a similar structure but different positioning of the furan ring.
N1-(5-chloro-2-cyanophenyl)-N2-(2-(thiomorpholinoethyl)oxalamide): Lacks the furan ring, which may affect its chemical reactivity and biological activity.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to the presence of both the furan and thiomorpholine groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S/c20-15-2-1-13(10-21)16(9-15)23-19(26)18(25)22-11-17(14-3-6-27-12-14)24-4-7-28-8-5-24/h1-3,6,9,12,17H,4-5,7-8,11H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKIQAVSQDUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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